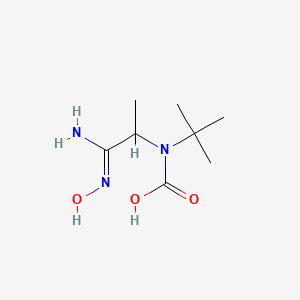
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
The synthesis of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamic acid .
Analyse Des Réactions Chimiques
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols using reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a protecting group for amino functions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid involves its interaction with molecular targets and pathways. For instance, it can act as an antioxidant by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity, thereby decreasing oxidative stress and enhancing antioxidant status . This mechanism is particularly relevant in the context of neuroprotection and the treatment of brain diseases.
Comparaison Avec Des Composés Similaires
tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid can be compared with other similar compounds, such as tert-butyl carbamate and tert-butylhydroquinone. While these compounds share the tert-butyl group, they differ in their specific functional groups and reactivity patterns. For example, tert-butyl carbamate is commonly used as a protecting group in peptide synthesis, whereas tert-butylhydroquinone is known for its antioxidant properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.
Propriétés
Formule moléculaire |
C8H17N3O3 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-tert-butylcarbamic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)10-14)11(7(12)13)8(2,3)4/h5,14H,1-4H3,(H2,9,10)(H,12,13) |
Clé InChI |
QLEABYAIHGAYMH-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)N(C(=O)O)C(C)(C)C |
SMILES canonique |
CC(C(=NO)N)N(C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
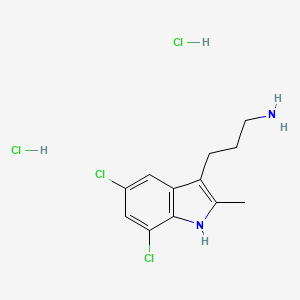
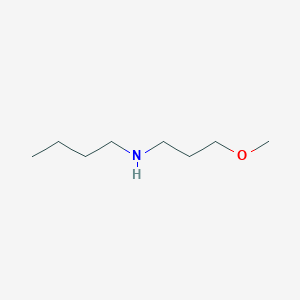
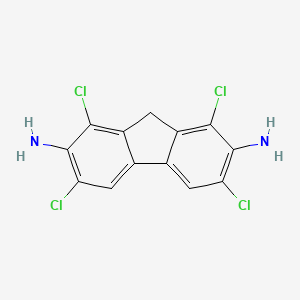
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

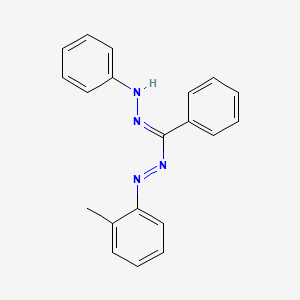
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
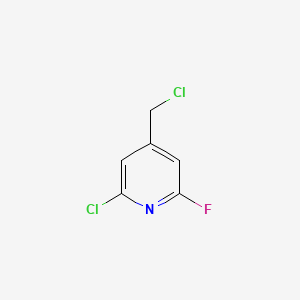
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

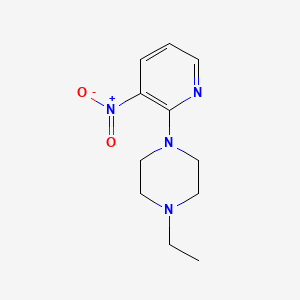
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)

